2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of amino acids containing a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves multiple steps. One common method starts with the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method is efficient and yields the desired compound in good overall yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid
- **®-2-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific structural features, including the presence of both a tert-butoxycarbonyl-protected amino group and a triazole ring. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C11H18N4O4 |
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Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)12-8(9(16)17)5-7-6-15(4)14-13-7/h6,8H,5H2,1-4H3,(H,12,18)(H,16,17) |
InChI Key |
VGXICXBLXKZEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(N=N1)C)C(=O)O |
Origin of Product |
United States |
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